Chroman, hexahydro-2,4-dicyclohexyl-
Description
Chroman, hexahydro-2,4-dicyclohexyl-, is a bicyclic organic compound characterized by a chroman backbone (benzopyran) with two cyclohexyl substituents at positions 2 and 2. The hexahydro modification indicates full hydrogenation of the aromatic ring, rendering it a saturated, non-planar structure. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the combination of cyclohexyl groups and the chroman scaffold. Its structural rigidity and lipophilic nature make it suitable for applications in drug design, particularly in targeting membrane-bound receptors or enzymes .
Properties
CAS No. |
82315-12-6 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,4-dicyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C21H36O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h16-21H,1-15H2 |
InChI Key |
LWPGOKHJYHINLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Organocatalytic Domino Reactions: One of the methods for synthesizing chromane derivatives involves an organocatalytic domino Michael/hemiacetalization reaction. This reaction uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, catalyzed by modularly designed organocatalysts.
Photoredox Catalysis: Another method involves visible-light photoredox catalysis. This approach uses N-(acyloxy)phthalimide esters and electron-deficient olefins to form chromane derivatives through a radical cascade reaction.
Industrial Production Methods: Industrial production of chromane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods may vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Chromane derivatives can undergo oxidation reactions to form chromanones or chromones.
Reduction: Reduction reactions can convert chromanones back to chromanes. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can introduce various functional groups into the chromane core. For example, halogenation, alkylation, and acylation reactions can be performed under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: PCC, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Chromanones, chromones.
Reduction: Chromanes.
Substitution: Halogenated, alkylated, and acylated chromanes.
Scientific Research Applications
Chemistry: Chroman derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules with potential biological activities .
Biology and Medicine: Chroman derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, chroman derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them valuable in various applications .
Mechanism of Action
The mechanism of action of chroman derivatives depends on their specific structure and functional groups. Generally, these compounds interact with biological targets such as enzymes, receptors, and proteins. For example, some chroman derivatives inhibit enzymes like aldose reductase and protein kinases, while others act as antioxidants by scavenging free radicals .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences between hexahydro-2,4-dicyclohexyl-chroman and related chroman derivatives:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Hexahydro-2,4-dicyclohexyl-chroman | Saturated chroman | 2- and 4-cyclohexyl | High rigidity, lipophilicity |
| 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one | Aromatic chromanone | 5,7-methoxy; 2-methyl, 2-phenyl | Planar structure, moderate polarity |
| Spiro[chroman-2,1'-cyclobutan]-4-one | Spirochromane | Spiro-linked cyclobutane | Enhanced conformational flexibility |
| 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one | Spirochromane-azetidine | Methoxy, azetidine | Dual pharmacophore, hydrogen bonding |
Key Insights :
- Rigidity vs. Flexibility: The saturated chroman core in hexahydro-2,4-dicyclohexyl-chroman provides greater rigidity compared to aromatic chromanones (e.g., 5,7-dimethoxy derivatives), which exhibit planarity and π-π stacking capabilities .
- Spirocyclic Derivatives: Spiro compounds like spiro[chroman-2,1'-cyclobutan]-4-one balance rigidity and flexibility, enabling diverse applications in drug discovery.
Physicochemical Properties
| Property | Hexahydro-2,4-dicyclohexyl-chroman | 5,7-Dimethoxyflavone | Spiro[chroman-2,1'-cyclobutan]-4-one |
|---|---|---|---|
| LogP (Lipophilicity) | ~5.2 | ~3.1 | ~4.0 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.5 (DMSO) | 0.3 (DMSO) |
| Melting Point (°C) | 162–164 | 145–147 | 158–160 |
Key Insights :
- The high LogP of hexahydro-2,4-dicyclohexyl-chroman underscores its lipophilicity, making it ideal for crossing lipid membranes but challenging for aqueous solubility.
- Compared to flavones (e.g., 5,7-dimethoxyflavone), the saturated chroman core reduces polarity, limiting hydrogen-bonding interactions .
Receptor Binding and Selectivity
Hexahydro-2,4-dicyclohexyl-chroman’s interaction with dopamine D1 receptors was studied alongside isochroman and carbocyclic analogues. Key findings include:
- Binding Affinity (Ki) : Chroman derivatives exhibited weaker binding (Ki = 120 nM) compared to isochroman (Ki = 45 nM) and carbocyclic compounds (Ki = 75 nM) due to disrupted hydrogen bonding with TM5 serine residues .
- Mutation Resistance : The compound showed minimal ΔpKi (~0.3) at S202A mutants, indicating reduced reliance on specific serine interactions compared to analogues .
Anticancer and Antimicrobial Activity
| Compound | Anticancer (IC50, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| Hexahydro-2,4-dicyclohexyl-chroman | 18 (MCF-7) | 32 (S. aureus) |
| 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one | 15 (MCF-7) | >64 (S. aureus) |
| 6-Methoxychroman-2-carboxylic acid | 25 (MCF-7) | 16 (S. aureus) |
Key Insights :
- The cyclohexyl groups in hexahydro-2,4-dicyclohexyl-chroman enhance membrane permeability, improving cytotoxicity against MCF-7 cells but reducing antibacterial efficacy compared to polar derivatives like 6-methoxychroman-2-carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
